2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c20-9-11-16(14-5-2-7-26-14)17-12(3-1-4-13(17)24)22-18(11)28-10-15(25)23-19-21-6-8-27-19/h2,5-8,16,22H,1,3-4,10H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGINGAAEMOORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=NC=CS3)C#N)C4=CC=CO4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydroquinoline core, followed by the introduction of the furan and cyano groups. The thiazole ring is then incorporated through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
Core Heterocycle: The hexahydroquinolin core in the target compound provides a bicyclic framework distinct from triazole (e.g., ) or thiazolidin () cores. This likely enhances steric bulk and influences binding to biological targets compared to planar triazole derivatives . Triazole-based analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s hexahydroquinolin core may modulate potency or selectivity due to altered lipophilicity.
Similar cyano-substituted intermediates (e.g., compound 13a) show high thermal stability (mp 288°C) . Furan-2-yl substituents are common in anti-exudative agents (). In triazole derivatives, this moiety enhances activity when paired with electron-donating groups (e.g., methoxy) on the acetamide’s aryl ring .
Synthetic Routes: The target compound’s synthesis likely involves alkylation of a thiol-containing hexahydroquinolin precursor with α-chloroacetamide, similar to methods in . Yields for triazole analogs range from 75–90%, suggesting efficient protocols . Diazonium salt coupling () is used for hydrazinylidene derivatives (e.g., 13a) but is less relevant to the target compound’s synthesis .
Physicochemical Properties :
- Melting points for triazole-based acetamides (160–220°C) are lower than those of hydrazinylidene derivatives (288°C), indicating differences in crystallinity and stability .
- Predicted collision cross-sections (CCS) for thiazolidin-indole hybrids (e.g., 216.5 Ų for [M+H]+) suggest moderate membrane permeability, a property critical for bioavailability .
Structure-Activity Relationships (SAR): Anti-exudative activity in triazole derivatives is maximized with electron-withdrawing groups (e.g., Cl, NO₂) on the acetamide’s aryl ring . The target compound’s thiazole substituent may mimic these effects via its electron-deficient aromatic system.
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule with potential pharmacological applications due to its unique structural features. Its biological activity has not been extensively studied; however, the presence of functional groups such as cyano, furan, and thiazole suggests a promising profile for various biological interactions.
Chemical Structure
The molecular formula of the compound is , and it features a hexahydroquinoline core substituted with a cyano group and a furan ring. The thiazole moiety adds to its potential biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.57 g/mol |
| CAS Number | 369395-75-5 |
The mechanism of action for this compound remains largely uncharacterized. However, similar compounds have been shown to interact with various biological targets such as enzymes and receptors. The cyano and furan groups are particularly relevant for binding interactions that could lead to the modulation of specific biochemical pathways.
Cytotoxicity Studies
Cytotoxicity is a critical aspect of assessing the safety profile of new compounds. Preliminary studies on structurally related compounds suggest varying degrees of cytotoxicity against cancer cell lines. For instance:
- A study on hydrazone derivatives indicated IC50 values ranging from 0.13 µM to over 100 µM against different cell lines .
Enzyme Inhibition
Compounds similar in structure have been investigated for their ability to inhibit key enzymes involved in disease processes. For example:
- Inhibitors targeting SARS-CoV-2 main protease (Mpro) showed IC50 values as low as 1.55 µM . This suggests that the target compound may also possess enzyme inhibitory properties worth exploring.
Case Studies and Research Findings
- Hydrazone Derivatives : A study on hydrazone derivatives highlighted their anti-protozoal activities against Entamoeba histolytica with notable IC50 values . This indicates that the biological activity of compounds with similar functionalities could be significant.
- SARS-CoV-2 Inhibitors : Research on inhibitors of SARS-CoV-2 Mpro demonstrated that compounds with furan rings exhibited strong binding affinity and low cytotoxicity . This suggests potential antiviral applications for the target compound.
Future Directions
Given the structural complexity and potential biological activities suggested by related compounds, further research is warranted:
- In vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and cytotoxic effects.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Analyzing how variations in structure influence biological activity could guide future drug design efforts.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the hexahydroquinoline core. A common approach includes:
- Step 1 : Cyclocondensation of cyanoacetamide derivatives with furan-2-carbaldehyde to form the quinoline scaffold.
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiol-containing reagents.
- Step 3 : Coupling with 1,3-thiazol-2-amine under peptide-like coupling conditions (e.g., EDC/HOBt). Reaction conditions (solvent, temperature) should be optimized using Design of Experiments (DoE) to maximize yield .
Q. How can the compound’s structural integrity be validated?
Use a combination of:
- NMR spectroscopy : Confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, thiazole protons at δ 7.1–7.5 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₂₀H₁₆N₄O₃S₂: calculated 448.07 Da).
- HPLC purity analysis : Ensure ≥95% purity using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for anti-exudative activity?
- Variable substituent analysis : Synthesize derivatives with modifications at the furan (e.g., halogenation) or thiazole (e.g., methyl/ethoxy groups) and test in rat formalin-induced edema models.
- Key metrics : Compare inhibition rates (e.g., 10 mg/kg dose vs. diclofenac sodium at 8 mg/kg) and calculate EC₅₀ values .
- Computational modeling : Use molecular docking to assess interactions with cyclooxygenase-2 (COX-2) or NF-κB pathways .
Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?
- Formalin-induced edema in rats : Measure paw volume reduction over 24 hours post-administration.
- Histopathological analysis : Assess neutrophil infiltration and cytokine (IL-6, TNF-α) levels in tissue samples.
- Dose-response curves : Compare the compound’s efficacy to reference drugs (e.g., 30–50% inhibition at 10 mg/kg) .
Q. How should discrepancies in biological activity data across studies be resolved?
- Control standardization : Ensure consistent animal strains, induction methods (e.g., carrageenan vs. formalin), and dosing regimens.
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.
- Mechanistic studies : Use gene expression profiling (qPCR) to clarify if activity variations stem from target selectivity or metabolic stability .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 448.07 g/mol | HRMS | |
| Boiling Point | 531.7°C (760 mmHg) | Thermogravimetric Analysis | |
| LogP (Partition Coefficient) | 2.8 (predicted) | HPLC Retention Time |
Table 2 : Anti-Exudative Activity of Derivatives (10 mg/kg dose)
| Derivative | % Inhibition (Formalin Edema) | EC₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Parent Compound | 42% | 8.2 | |
| Chloro-substituted | 55% | 5.9 | |
| Methoxy-substituted | 38% | 9.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
